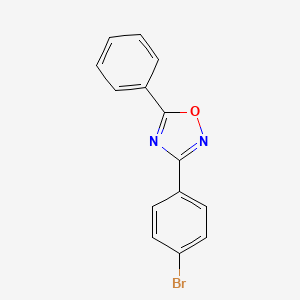

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

概要

説明

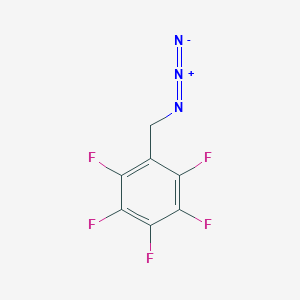

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. This particular compound features a bromophenyl group and a phenyl group attached to the oxadiazole ring.

Synthesis Analysis

The synthesis of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide, which results in the formation of 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives of the oxadiazole . Another method includes the dehydration of diarylhydrazide to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, with the reaction conditions significantly affecting the synthesis yield .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For instance, the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been characterized by IR and ^1HNMR . Additionally, DFT theory calculations, including the use of the 6-311++G (d,p) basis set and the DFT/B3LYP method, have been employed to optimize the molecular structure and study structural parameters such as bond lengths and angles .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a range of chemical reactions. For example, the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide leads to a new deoxygenative coupling reaction . Furthermore, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole results in the formation of monoacetyl and diacetyl derivatives, with the reaction being anisotropic and dependent on the crystal facets .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been studied, revealing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The presence of aryl groups affects these properties. Additionally, the Frontier molecular orbital energies, global reactivity descriptors, and molecular electrostatic potential have been calculated to determine the reactivity and kinetic stability of these compounds . The nonlinear optical properties of 1,3,4-oxadiazole derivatives have also been characterized, indicating potential applications in optoelectronics .

科学的研究の応用

-

Application in Liquid Crystal Polymers

- Field : Material Science

- Summary : 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole is used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

- Results : The synthesized liquid crystals showed a wide variety of unusual, fascinating and technological applications .

-

Biological Activities

- Field : Biology

- Summary : A newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) has shown biological activities on rainbow trout alevins, Oncorhynchus mykiss .

- Method : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative .

- Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in .

-

Application in Liquid Crystal Displays (LCDs)

- Field : Electronics

- Summary : Liquid crystals show a wide variety of unusual, fascinating and technological applications . The most well-known of which are liquid crystal displays (LCDs), whose commercialisation dates back to the late 1960s and early 1970s .

- Method : Liquid crystalline polymers (LCPs) have attracted attention due to their easy processability, as demonstrated by the ability to deposit homogeneous thin films on device substrates from solution using wet chemistry deposition techniques, such as spin coating .

- Results : As a result, LCPs represent promising competitor with ceramics, composites and other plastics for hard materials .

-

Biological Activities

- Field : Pharmacology

- Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Application in Organic Semiconductors

- Field : Electronics

- Summary : Liquid crystalline polymers (LCPs) have attracted attention due to their functionality, as organic semiconductors, for example .

- Method : LCPs are easy to process, as demonstrated by the ability to deposit homogeneous thin films on device substrates from solution using wet chemistry deposition techniques, such as spin coating .

- Results : As a result, LCPs represent promising competitor with ceramics, composites and other plastics for hard materials .

-

Anti-Inflammatory Activities

- Field : Pharmacology

- Summary : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .

- Method : The study investigated the anti-inflammatory activities of chalcones of indole .

- Results : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol .

Safety And Hazards

The safety data sheet for 3-(4-Bromophenyl)propionic acid suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation8. However, the specific safety and hazard information for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is not readily available.

将来の方向性

The future directions for research on 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole and similar compounds could involve further exploration of their potential applications in various fields, such as medicine and agriculture9. However, specific future directions for 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole are not readily available.

特性

IUPAC Name |

3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBNCUMZRRDBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424230 | |

| Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

CAS RN |

65004-19-5 | |

| Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)